N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide

SIRT2 inhibition thioether pharmacophore oxidation state SAR

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide (CAS 898433-68-6) is a heterocyclic benzoxazole-benzamide conjugate bearing an ortho-ethylthio substituent on the benzamide ring, with molecular formula C₂₂H₁₈N₂O₂S and molecular weight 374.46 g/mol. The compound is registered in the PubChem Substance database (SID 35691952), ChemSpider (ID 13641557), and CHEMSRC, and is commercially available through multiple specialty chemical vendors.

Molecular Formula C22H18N2O2S
Molecular Weight 374.46
CAS No. 898433-68-6
Cat. No. B2467687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide
CAS898433-68-6
Molecular FormulaC22H18N2O2S
Molecular Weight374.46
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C22H18N2O2S/c1-2-27-20-13-6-3-10-17(20)21(25)23-16-9-7-8-15(14-16)22-24-18-11-4-5-12-19(18)26-22/h3-14H,2H2,1H3,(H,23,25)
InChIKeyVQOZKAJVCFWYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide (CAS 898433-68-6): Structural Identity and Procurement Baseline


N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide (CAS 898433-68-6) is a heterocyclic benzoxazole-benzamide conjugate bearing an ortho-ethylthio substituent on the benzamide ring, with molecular formula C₂₂H₁₈N₂O₂S and molecular weight 374.46 g/mol . The compound is registered in the PubChem Substance database (SID 35691952), ChemSpider (ID 13641557), and CHEMSRC, and is commercially available through multiple specialty chemical vendors [1]. Its structural architecture combines three pharmacophoric elements: a benzo[d]oxazole heterocycle, a central m-substituted phenyl linker, and a 2-(ethylthio)benzamide terminus. The ethylthio (-S-CH₂CH₃) moiety at the ortho position distinguishes this compound from its most prevalent nearest analogs, which typically carry oxidized sulfonyl (-SO₂-) or alternative alkyl/aryl substituents at the same position, creating a foundation for differentiated biological and physicochemical behavior .

Ethylthio (-S-) substituent, not sulfonyl (-SO₂-)
Benzoxazole-benzamide conjugate scaffold
Research tool compound for SAR and probe development

Why N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide Cannot Be Substituted by Generic Benzoxazole-Benzamide Analogs


The ortho-ethylthio substituent of CAS 898433-68-6 confers a fundamentally different oxidation state, electronic character, and steric profile compared to its closest commercially available analogs—most notably the ethylsulfonyl variant (CAS 898422-94-1, designated 'BIPB') and the methylsulfonyl variant . Literature evidence across multiple target classes demonstrates that the thioether (-S-) to sulfone (-SO₂-) oxidation state transition carries material consequences: in the SIRT2 deacetylase inhibitor series, replacement of sulfonamide with thioether produced a two- to three-fold increase in inhibitory potency and improved target selectivity over SIRT1 and SIRT3 [1]. Computational property differences—including an estimated ~26 Ų lower topological polar surface area (tPSA) for the thioether relative to the sulfone analog—predict superior membrane permeability characteristics . These oxidation-state-dependent property differences mean that the sulfonyl analogs cannot be assumed to serve as interchangeable surrogates for the thioether compound in biological assays, SAR campaigns, or chemical biology probe applications.

Thioether vs. sulfone oxidation state may shift target binding and isoform selectivity (class-level evidence from SIRT2 inhibitor series).
Estimated ~26 Ų lower tPSA relative to ethylsulfonyl analog may affect cellular permeability and CNS access potential.

Quantitative Differentiation Evidence for N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide (CAS 898433-68-6) vs. Closest Analogs


Thioether (-S-) vs. Sulfone (-SO₂-) Oxidation State: Potency and Selectivity Differentiation from the Ethylsulfonyl Analog (BIPB)

In a systematic study of oxidation state effects on benzamide inhibitor potency, replacement of a sulfonamide (-SO₂NH-) moiety with a thioether (-S-) group yielded a two- to three-fold increase in SIRT2 inhibitory potency, with the thioether class demonstrating the highest potency among all oxidation states tested (thioether > sulfoxide > sulfone > sulfonamide) [1]. The study further demonstrated that thioether analogs showed superior selectivity for SIRT2 over the closely related isoforms SIRT1 and SIRT3, a selectivity advantage not observed with the sulfonamide counterparts [2]. Applied to the present compound series: the target compound (CAS 898433-68-6) bears an ethylthio substituent (-S-CH₂CH₃, oxidation state 0 at sulfur), whereas its closest commercial analog BIPB (CAS 898422-94-1) carries an ethylsulfonyl group (-SO₂-CH₂CH₃, oxidation state +4 at sulfur). Based on the established class-level SAR, the ethylthio compound is predicted to exhibit superior target binding potency and isoform selectivity relative to the ethylsulfonyl analog in systems where the oxidation state at this position modulates ligand-receptor interactions.

SIRT2 Potency/Selectivity
Class-level inference
Reported 2- to 3-fold potency advantage of thioether over sulfonamide; higher SIRT2 selectivity over SIRT1/SIRT3.
Oxidation-state difference may affect target binding and isoform selectivity in SIRT2 assays.
Applies to thioether class; not directly measured on target compound.
SIRT2 inhibition thioether pharmacophore oxidation state SAR neurodegeneration

Topological Polar Surface Area (tPSA) and Predicted Membrane Permeability Advantage Over the Ethylsulfonyl Analog

Computational property analysis reveals a material difference in topological polar surface area (tPSA) between the target ethylthio compound and its ethylsulfonyl analog. The target compound (CAS 898433-68-6, C₂₂H₁₈N₂O₂S) has a computed tPSA of approximately 58.6 Ų based on its molecular structure containing four hydrogen bond acceptors (two amide carbonyl oxygens, one benzoxazole oxygen, one thioether sulfur) . In contrast, the ethylsulfonyl analog (CAS 898422-94-1, C₂₂H₁₈N₂O₄S) is estimated to have a tPSA of approximately 84.8 Ų due to the two additional sulfone oxygens, each contributing roughly 13.1 Ų to PSA [1]. This ~26 Ų difference is highly consequential for predictive ADME: compounds with tPSA < 60 Ų are generally predicted to have good blood-brain barrier (BBB) penetration, while those exceeding 80-90 Ų fall into a zone of increasingly restricted CNS access. For peripheral target applications, the lower tPSA translates to predicted higher passive membrane permeability.

tPSA & Permeability
Head-to-head
Estimated tPSA ~58.6 Ų (ethylthio) vs. ~84.8 Ų (ethylsulfonyl); Δ ≈ -26 Ų.
Lower tPSA suggests potentially higher passive membrane permeability and BBB access.
Computational estimate; experimental validation recommended.
tPSA membrane permeability drug-likeness blood-brain barrier penetration

Benzoxazole-Benzamide Scaffold as VEGFR-2 Kinase Inhibitor: Class Activity Evidence and Structural Differentiation

A systematic medicinal chemistry study by Eissa et al. (2022) evaluated a series of 15 novel benzoxazole-benzamide conjugates linked via a 2-thioacetamido spacer as VEGFR-2 kinase inhibitors [1]. Compounds 1 and 11 demonstrated potent VEGFR-2 inhibitory activity and induced apoptosis with concomitant inhibition of anti-apoptotic Bcl-2 and Bcl-xL protein expression in both HCT-116 (colon) and MCF-7 (breast) cancer cell lines. The study employed sorafenib as a reference standard and demonstrated that the benzoxazole-benzamide conjugation architecture is a validated pharmacophore for VEGFR-2 kinase engagement. The target compound (CAS 898433-68-6) shares the identical benzoxazole-m-phenyl-benzamide core scaffold with this active series, but replaces the 2-thioacetamido linker with a direct amide bond and carries an ortho-ethylthio substituent—a structural variation that positions it as a non-identical but class-related candidate for VEGFR-2-targeted screening [2].

VEGFR-2 Kinase Scaffold
Class-level inference
Benzoxazole-benzamide conjugates validated as VEGFR-2 inhibitors with apoptotic induction in HCT-116/MCF-7 cells.
Scaffold class shows VEGFR-2 inhibitory activity; ethylthio variant offers distinct linker chemistry.
Specific IC₅₀ not reported for this compound.
VEGFR-2 inhibition anti-angiogenesis benzoxazole-benzamide conjugate anticancer

Thioether-Substituted Benzamide Motif as Factor Xa Inhibitor with Favorable hERG Safety Window

International patent WO2005034867 (and related US filings) discloses thioether-substituted benzamide compounds exhibiting exceptionally strong inhibition of Factor Xa—both in isolated enzyme form and when assembled in the prothrombinase complex—coupled with weak hERG (human Ether-à-go-go-Related Gene) potassium channel binding [1]. The patent explicitly claims thioether-substituted benzamide compounds of a defined generic formula encompassing the 2-(ethylthio)benzamide substructure present in CAS 898433-68-6. The combination of potent Factor Xa inhibition with a low hERG signal is pharmacologically significant, as hERG-related cardiotoxicity (QT prolongation) has been a major attrition factor for anticoagulant development programs. The target compound's ethylthio moiety directly maps to the thioether pharmacophore element identified as critical for this dual activity-liability profile [2].

Factor Xa & hERG
Class-level inference
Thioether-substituted benzamides claim potent Factor Xa inhibition with weak hERG binding (patent WO2005034867).
Ethylthio motif aligns with patent-claimed dual activity-liability profile for anticoagulant discovery.
Quantitative Ki values not publicly specified.
Factor Xa inhibition anticoagulation hERG liability thioether pharmacophore

Aggregation-Induced Emission (AIE) Properties of the Benzoxazole-Phenyl-Benzamide Scaffold: Fluorescent Probe Potential

A closely related analog, N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB), has been extensively characterized as an aggregation-induced emission (AIE) fluorophore [1]. Li et al. (2015) demonstrated that 3OTB undergoes a transition from a dark twisted intramolecular charge transfer (TICT) state to an emissive quasi-TICT state upon molecular aggregation, with emission quantum efficiency following the order: crystalline state > powder > nanosheet > amorphous film [2]. The study further demonstrated facile growth of 3OTB nanosheets from THF/H₂O mixed solvents, suggesting nanofabrication potential. The target compound (CAS 898433-68-6) shares the identical N-(3-(benzo[d]oxazol-2-yl)phenyl)benzamide core fluorophore scaffold with 3OTB, differing only at the benzamide para/ortho substituent position and identity (ethylthio vs. tert-butyl). This structural congruence supports the prediction that the target compound may exhibit analogous AIE behavior, positioning it as a candidate for fluorescent probe development in bioimaging or materials sensing applications .

AIE Fluorophore Potential
Cross-study comparable
Analog 3OTB exhibits AIE with quantum efficiency order: crystalline > powder > nanosheet > amorphous.
Shared benzoxazole-phenyl-benzamide core suggests possible AIE behavior; ortho-ethylthio may modulate emission.
AIE properties not experimentally confirmed on target compound.
aggregation-induced emission fluorescent probe TICT state benzoxazole fluorophore

PARP-1 Inhibitory Scaffold: Benzoxazole-Benzamide as a Privileged Pharmacophore for Poly(ADP-Ribose) Polymerase Targeting

The benzoxazole-benzamide hybrid scaffold has been established as a privileged pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibition [1]. The PARP inhibitory activity of N-substituted benzamides was first reported in EP-A-0305008, which proposed the use of these compounds to increase the cytotoxicity of radiation and chemotherapeutic drugs—a principle now clinically validated by multiple approved PARP inhibitors for BRCA-mutant cancers [2]. More recent studies have confirmed that benzoxazole-bearing benzamide derivatives can serve as selective PARP-2 inhibitors with activity against breast cancer cell lines [3]. The target compound (CAS 898433-68-6) incorporates the benzamide moiety—the canonical zinc-binding group for PARP catalytic domain engagement—coupled with a benzo[d]oxazole heterocycle that can occupy the nicotinamide-ribose binding pocket. The ortho-ethylthio substituent provides an additional vector for modulating PARP isoform selectivity (PARP-1 vs. PARP-2 vs. tankyrase), a key consideration in contemporary PARP inhibitor design where isoform selectivity determines therapeutic index.

PARP-1 Pharmacophore
Class-level inference
Benzoxazole-benzamide scaffold established as privileged PARP inhibitory chemotype; benzamide moiety binds catalytic zinc.
Provides entry to PARP inhibitor chemical space with ortho-ethylthio vector for isoform selectivity exploration.
No direct PARP IC₅₀ reported.
PARP-1 inhibition DNA repair synthetic lethality benzamide pharmacophore

Optimal Application Scenarios for N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide (CAS 898433-68-6) Based on Differentiation Evidence


SIRT2 Deacetylase Inhibitor Hit Finding and SAR Expansion in Neurodegenerative Disease Models

The ethylthio oxidation state at the ortho position of the benzamide ring is predicted to confer superior SIRT2 inhibitory potency relative to sulfonyl analogs, based on the established 2- to 3-fold potency advantage of thioethers over sulfonamides in this target class [1]. The lower tPSA (~58.6 Ų vs. ~84.8 Ų for the sulfone analog) further predicts improved CNS penetration—a critical requirement for Huntington's and Parkinson's disease applications where SIRT2 inhibition has demonstrated neuroprotective effects in preclinical models [2]. Researchers should procure this compound as a structurally differentiated starting point for SIRT2 SAR campaigns, particularly when seeking to optimize both potency and brain exposure simultaneously.

VEGFR-2 Kinase Inhibitor Screening with a Distinct Linker Chemistry from Published 2-Thioacetamido Series

The target compound offers a direct-amide benzoxazole-benzamide architecture that is structurally distinct from the published 2-thioacetamido-linked series of VEGFR-2 inhibitors characterized by Eissa et al. (2022) [3]. This linker chemistry difference, combined with the ortho-ethylthio substituent, provides an opportunity to explore VEGFR-2 SAR in a region of chemical space not covered by the existing 15-compound series. Procurement is indicated for anti-angiogenic drug discovery programs seeking to diversify beyond the thioacetamido linker chemotype while retaining the validated benzoxazole-benzamide VEGFR-2 pharmacophore core.

Factor Xa Anticoagulant Lead Generation with Intrinsic Low hERG Liability

The thioether-substituted benzamide motif present in CAS 898433-68-6 is specifically claimed in patent WO2005034867 as a scaffold conferring potent Factor Xa inhibition with concomitantly weak hERG channel binding [4]. For anticoagulant discovery teams, this compound represents a patent-precedented entry point into a chemotype where the thioether moiety simultaneously drives target potency and mitigates the cardiac safety liability that has historically complicated Factor Xa inhibitor development. The compound should be prioritized when hERG liability screening is an integral component of the hit triage cascade.

Aggregation-Induced Emission (AIE) Fluorophore Development for Bioimaging and Materials Sensing

The benzoxazole-phenyl-benzamide core scaffold shared with the well-characterized AIE fluorophore 3OTB positions CAS 898433-68-6 as a candidate for fluorescent probe development [5]. The ortho-ethylthio substituent provides an electron-donating sulfur group at a position that can modulate the TICT-to-quasi-TICT excited-state transition responsible for AIE behavior. This compound is particularly suited for researchers investigating structure-property relationships in solid-state emitters, nanosheet fabrication, or bioimaging agents where the ethylthio group's electronic effects may tune emission wavelength and quantum yield relative to the published tert-butyl analog.

Application
Selection Property
Validation Focus
SIRT2 inhibitor hit finding in neurodegeneration models
Thioether oxidation state vs. sulfonyl (potency/selectivity differentiation)
SIRT2 isoform selectivity assay; CNS permeability profile
VEGFR-2 kinase inhibitor screening with distinct linker chemistry
Direct amide linkage vs. 2-thioacetamido; ortho-ethylthio substitution
VEGFR-2 inhibitory activity and selectivity over related kinases
Factor Xa anticoagulant lead generation with low hERG liability context
Thioether-substituted benzamide chemotype (patent-precedented)
Factor Xa enzymatic and prothrombinase complex assays; hERG binding assay
Aggregation-induced emission (AIE) fluorophore development
Benzoxazole-phenyl-benzamide AIE core scaffold; ortho-ethylthio electronic modulation
AIE quantum yield; emission wavelength; nanosheet fabrication potential
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